molecular formula C15H14O B15330442 8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one

8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one

Cat. No.: B15330442
M. Wt: 210.27 g/mol
InChI Key: IODZZTUQILFHFY-UHFFFAOYSA-N
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Description

8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one is a chemical compound with a unique structure that includes a cycloheptane ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Friedel-Crafts acylation followed by cyclization. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dihydro-8H-11-oxa-cyclohepta[a]naphthalen-7-one
  • 8,9,10,11-Tetrahydro-3-isopropyl-7H-cyclohepta[a]naphthalene-1,2-dione

Uniqueness

8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

8,9,10,11-tetrahydrocyclohepta[a]naphthalen-7-one

InChI

InChI=1S/C15H14O/c16-15-8-4-3-7-13-12-6-2-1-5-11(12)9-10-14(13)15/h1-2,5-6,9-10H,3-4,7-8H2

InChI Key

IODZZTUQILFHFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)C3=CC=CC=C3C=C2

Origin of Product

United States

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